molecular formula C9H7NO2 B1396574 Methyl 5-ethynylnicotinate CAS No. 154498-29-0

Methyl 5-ethynylnicotinate

Cat. No.: B1396574
CAS No.: 154498-29-0
M. Wt: 161.16 g/mol
InChI Key: HVJJQYJRZUJBTL-UHFFFAOYSA-N
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Description

Methyl 5-ethynylnicotinate: is an organic compound with the molecular formula C9H7NO2 It is a derivative of nicotinic acid, featuring an ethynyl group at the 5-position of the pyridine ring and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethynylnicotinate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 5-iodonicotinic acid methyl ester is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynylnicotinate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under mild conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated compounds like ethyl derivatives.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

Chemistry: Methyl 5-ethynylnicotinate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its ethynyl group provides a versatile handle for further functionalization.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength.

Mechanism of Action

The mechanism by which Methyl 5-ethynylnicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the ethynyl group, making it less reactive in certain synthetic applications.

    Ethyl 5-ethynylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

    5-Ethynylnicotinic acid: The carboxylic acid derivative, which can be used in different types of reactions compared to the ester.

Uniqueness: Methyl 5-ethynylnicotinate is unique due to the presence of both the ethynyl group and the methyl ester. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

methyl 5-ethynylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJQYJRZUJBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under the conditions of example 21 C, 464 mg of 5-(2-trimethylsilylethinyl)-nicotinic acid methyl ester is reacted with 2 ml of a 1-molar solution of tetrabutylammonium fluoride in tetrahydrofuran, worked up, and the residue is chromatographed on silica gel with hexane/0-7% ethyl acetate. 196 mg of 5-ethinylnicotinic acid methyl ester is obtained as oily crude product.
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464 mg
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Synthesis routes and methods II

Procedure details

To methyl 5-bromonicotinate (3.0 g, 13.89 mmol) in TEA (50 mL) under N2 was added ethynyltrimethylsilane (5.83 mL, 41.7 mmol), copper(I) iodide (0.132 g, 0.694 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.487 g, 0.694 mmol). The reaction was stirred at 50° C. for 1 h. The reaction was cooled to room temperature and filtered to remove the solids. The precipitate was washed thoroughly with ethyl acetate. The filtrate was then washed with water twice and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford a black color solid. Assuming 100% conversion this was taken on to next step for TMS removal. The crude was dissolved in MeOH (50 mL) and potassium carbonate (0.480 g, 3.47 mmol) was added to it. The reaction mixture was stirred for 30 min. The solids were filtered off, the filtrate was concentrated in vacuo. The crude was purified by silica gel flash chromatography using DCM-MeOH: 90-10 to give pure product 5-Ethynyl-nicotinic acid methyl ester as a light yellow solid. ESI-MS: m/z 162.1 (M+H)+
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3 g
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5.83 mL
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TEA
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50 mL
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copper(I) iodide
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0.132 g
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0.487 g
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catalyst
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0.48 g
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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